2-(1,3-Benzodioxol-5-ylselanyl)ethanamine;hydrochloride
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Overview
Description
2-(1,3-Benzodioxol-5-ylselanyl)ethanamine;hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzodioxoles. This compound is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring. The compound also contains a selenyl group attached to the ethanamine moiety, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzodioxol-5-ylselanyl)ethanamine;hydrochloride typically involves the reaction of 1,3-benzodioxole with a selenylating agent to introduce the selenyl group. This is followed by the reaction with ethanamine to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out under inert atmosphere to prevent oxidation of the selenyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-ylselanyl)ethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The selenyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the selenyl group, yielding the corresponding ethanamine derivative.
Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Ethanamine derivatives without the selenyl group.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
2-(1,3-Benzodioxol-5-ylselanyl)ethanamine;hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Benzodioxol-5-ylselanyl)ethanamine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The selenyl group plays a crucial role in its biological activity, often participating in redox reactions that modulate cellular processes. The compound can interact with thiol groups in proteins, leading to the formation of seleno-sulfide bonds, which can alter the function of the target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,2-diphenyl-1,3-benzodioxol-5-yl)ethanamine hydrochloride
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- Ethanamine, 2-(1,3-benzodioxol-5-ylseleno)-, hydrochloride
Uniqueness
2-(1,3-Benzodioxol-5-ylselanyl)ethanamine;hydrochloride is unique due to the presence of the selenyl group, which imparts distinct chemical and biological properties. This makes it different from other benzodioxole derivatives that lack the selenyl group.
Properties
CAS No. |
89525-98-4 |
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Molecular Formula |
C9H12ClNO2Se |
Molecular Weight |
280.62 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-ylselanyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H11NO2Se.ClH/c10-3-4-13-7-1-2-8-9(5-7)12-6-11-8;/h1-2,5H,3-4,6,10H2;1H |
InChI Key |
ZXUXWIAJULCGBH-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)[Se]CCN.Cl |
Origin of Product |
United States |
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